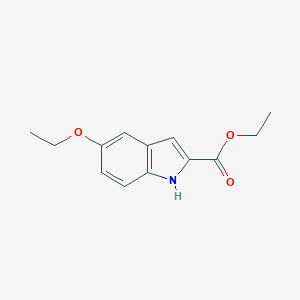

ethyl 5-ethoxy-1H-indole-2-carboxylate

Description

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 5-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-10-5-6-11-9(7-10)8-12(14-11)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFWDOPIAXKRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372464 | |

| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-17-5 | |

| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 5-Ethoxy-1H-Indole-2-Carboxylate

Traditional synthetic pathways to this compound rely on robust and well-documented chemical reactions. These routes include sophisticated catalytic processes, classical named reactions for indole (B1671886) ring formation, and standard functional group manipulations.

Palladium-catalyzed reactions represent a powerful tool for the synthesis of indole carboxylates. These methods often involve the carbonylation of indole precursors, where a carbonyl group is introduced into the molecule. While many palladium-catalyzed carbonylations of indoles target the C3 position, related strategies can be adapted for C2 functionalization. organic-chemistry.orgbeilstein-journals.org One advanced approach involves the palladium-catalyzed aerobic amination of aryl C-H bonds, starting from precursors like 2-acetamido-3-aryl-acrylates, to construct the indole-2-carboxylate (B1230498) framework. nih.gov This type of reaction is carried out with a catalytic amount of a Pd(II) source and uses oxygen as the terminal oxidant, highlighting a move towards more efficient catalytic cycles. nih.gov Such strategies are valued for their ability to form key C-C bonds under relatively mild conditions, often with high functional group tolerance.

The Reissert indole synthesis is a foundational method for preparing indole-2-carboxylic acids and their corresponding esters. wikipedia.org The synthesis of the target compound, this compound, can be achieved using a modified Reissert approach.

The process begins with the condensation of a substituted ortho-nitrotoluene, in this case, 4-ethoxy-2-nitrotoluene, with diethyl oxalate. This reaction is conducted in the presence of a strong base, with potassium ethoxide often yielding better results than sodium ethoxide. wikipedia.org The initial condensation produces ethyl (4-ethoxy-2-nitrophenyl)pyruvate. The subsequent and crucial step is the reductive cyclization of this intermediate. This is typically accomplished using reducing agents such as zinc powder in glacial acetic acid or through catalytic hydrogenation, which reduces the nitro group and facilitates the cyclization to form the 5-ethoxy-1H-indole-2-carboxylic acid ring system. wikipedia.orgorgsyn.org The final esterification step then yields the target compound.

Table 1: Key Steps in the Modified Reissert Indole Synthesis

| Step | Reactants | Key Reagents | Product |

| 1. Condensation | 4-ethoxy-2-nitrotoluene, Diethyl oxalate | Potassium ethoxide | Ethyl (4-ethoxy-2-nitrophenyl)pyruvate |

| 2. Reductive Cyclization | Ethyl (4-ethoxy-2-nitrophenyl)pyruvate | Zinc, Acetic Acid | 5-Ethoxy-1H-indole-2-carboxylic acid |

The introduction of the specific functional groups—the 5-ethoxy group and the ethyl ester at the 2-position—is a critical aspect of the synthesis. The 5-ethoxy functional group is typically incorporated by selecting an appropriately substituted starting material, such as 4-ethoxyaniline for a Fischer indole synthesis or 4-ethoxy-2-nitrotoluene for a Reissert synthesis. wikipedia.orgresearchgate.net

Once the 5-ethoxy-1H-indole-2-carboxylic acid core is formed, the final step is esterification to produce the ethyl ester. Several standard methods are effective:

Fischer-Speier Esterification : This common method involves refluxing the carboxylic acid in absolute ethanol (B145695) with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. orgsyn.orgchemicalbook.com

Acyl Chloride Intermediate : A high-yielding alternative involves converting the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride is then treated with ethanol at room temperature to afford the final ethyl ester product, often in excellent yield. nih.gov

Intramolecular Fischer-Speier Esterification : In certain multi-step syntheses, an intramolecular version of this reaction can be performed by refluxing the precursor in a suitable solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid. nih.gov

Exploration of Novel and Sustainable Synthetic Protocols

The application of green chemistry principles aims to minimize the environmental impact of chemical manufacturing. mdpi.com For the synthesis of indole derivatives, these principles can be applied in several ways:

Use of Greener Solvents : Traditional syntheses often employ hazardous solvents. Green approaches focus on replacing these with environmentally friendly alternatives like water or ethanol, or by conducting reactions under solvent-free conditions. researchgate.net

Catalysis : The use of catalysts is central to green chemistry as it allows for reactions with higher atom economy, reducing the formation of stoichiometric byproducts. mdpi.com This includes employing recyclable catalysts, such as solid acid catalysts (e.g., Dowex resins) for esterification, which can be easily separated and reused. nih.gov

Energy Efficiency : Techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net Methods like the Fischer indole synthesis have been successfully adapted to microwave irradiation conditions. researchgate.net

Waste Reduction : Optimizing reaction pathways, such as the Japp-Klingemann rearrangement and Fischer indole synthesis, can lead to processes that produce little waste and give high yields. researchgate.net

Systematic optimization of catalysts and reaction conditions is crucial for developing scalable, efficient, and sustainable synthetic routes.

For palladium-catalyzed syntheses, screening different catalyst systems is essential. This involves varying the palladium source (e.g., Pd(OAc)₂, PdCl₂) and the ligands to find the optimal combination for yield and selectivity. nih.govnih.gov

In classical methods, refinement of conditions can lead to significant improvements. For instance, the choice of base (potassium ethoxide vs. sodium ethoxide) in the Reissert synthesis directly impacts the yield of the condensation step. wikipedia.org For the esterification of the indole-2-carboxylic acid, a comparison of different acid catalysts reveals trade-offs between reactivity and ease of purification.

Table 2: Comparison of Acid Catalysts for Esterification

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Reflux in Ethanol | Low cost, high reactivity. chemicalbook.com | Difficult to remove, can cause side reactions. |

| p-Toluenesulfonic acid (p-TsOH) | Reflux in Toluene/Ethanol | Milder, crystalline solid, easier to handle. nih.gov | Can be less reactive than H₂SO₄. |

| Dowex H+ Resin | Stirring/Reflux in Alcohol | Reusable, simple product isolation via filtration, environmentally friendly. nih.gov | May require longer reaction times or higher temperatures. nih.gov |

Furthermore, transitioning from traditional batch processing to continuous flow reactors represents a significant refinement. Flow chemistry can offer superior control over reaction parameters like temperature and residence time, often leading to higher yields, improved purity, and enhanced safety, particularly for large-scale industrial production.

Derivatization Strategies of the this compound Scaffold

The this compound framework is a versatile platform for a wide array of chemical modifications. Its structure incorporates several reactive sites: the indole nitrogen (N-1), the ester group at C-2, the ethoxy group at C-5, and the electron-rich benzene (B151609) portion of the indole ring. These sites allow for diverse derivatization strategies, enabling the synthesis of a broad spectrum of novel compounds. Key transformations include reactions at the indole nitrogen, modifications of the ester and ethoxy functionalities, and the use of the carboxylate group as a precursor for building more complex heterocyclic systems.

Alkylation and Acylation Reactions on the Indole Nitrogen

The nitrogen atom of the indole ring in ethyl 1H-indole-2-carboxylate and its derivatives is nucleophilic and can be readily functionalized through alkylation and acylation reactions. These reactions typically require a base to deprotonate the N-H group, forming a more reactive indole anion. mdpi.com

Alkylation: N-alkylation is commonly achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent system is crucial to prevent competing reactions, such as hydrolysis of the ester group. mdpi.com For instance, successful alkylations of the parent compound, ethyl 1H-indole-2-carboxylate, have been performed using aqueous potassium hydroxide (B78521) in acetone. mdpi.com This method allows for the introduction of various alkyl groups, such as allyl and benzyl, onto the indole nitrogen in excellent yields. mdpi.com

Acylation: N-acylation serves to introduce an acyl group onto the indole nitrogen, often to protect the nitrogen or to serve as a precursor for further cyclization reactions. thieme-connect.debeilstein-journals.org Traditional methods involve reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a base like sodium hydride (NaH). thieme-connect.de A more direct approach involves the coupling of carboxylic acids to the indole nitrogen using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). thieme-connect.de This method avoids the need for preparing often unstable acyl chlorides. thieme-connect.de Another modern technique utilizes thioesters as a stable acyl source in the presence of a base like cesium carbonate, offering high chemoselectivity for N-acylation. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| N-Alkylation | Allyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | High | mdpi.com |

| N-Alkylation | Benzyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | High | mdpi.com |

| N-Acylation | Benzoic acid, DCC, DMAP, CH₂Cl₂, rt, 3h | N-acylated indole | 91 | thieme-connect.de |

| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140°C, 12h | N-acylated indole | Moderate to Good | beilstein-journals.org |

Modifications at the Ester and Ethoxy Moieties

The ester and ethoxy groups of this compound offer additional sites for chemical transformation, primarily through hydrolysis, transesterification, and ether cleavage.

Ester Modifications: The ethyl ester at the C-2 position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. mdpi.com For example, treating N-alkylated ethyl indole-2-carboxylates with an increased amount of aqueous potassium hydroxide and heating leads to the formation of the respective 1-alkyl-1H-indole-2-carboxylic acids in high yields. mdpi.com This carboxylic acid functionality is a key intermediate for many other transformations.

Transesterification can occur when the ethyl ester is treated with a different alcohol in the presence of a corresponding alkoxide base. For instance, reacting ethyl 1H-indole-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) results in the formation of methyl 1H-indole-2-carboxylate, demonstrating a switch of the ester group. mdpi.com

Ethoxy Group Modifications: While less commonly targeted than the ester or indole nitrogen, the C-5 ethoxy group can potentially be cleaved to reveal a hydroxyl group. Standard ether cleavage reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), could be employed for this transformation, although care must be taken to ensure the stability of the rest of the molecule under these often harsh conditions. The resulting 5-hydroxy-1H-indole-2-carboxylate derivative opens up further avenues for derivatization at the phenolic oxygen.

| Moiety | Reaction Type | Reagents and Conditions | Product | Reference |

| Ester | Hydrolysis | aq. KOH, Reflux, 1h | 1-Alkyl-1H-indole-2-carboxylic acid | mdpi.com |

| Ester | Transesterification | NaOMe, Methanol, 1h | Methyl 1H-indole-2-carboxylate | mdpi.com |

| Ethoxy | Ether Cleavage (Proposed) | BBr₃ or HBr | 5-Hydroxy-1H-indole-2-carboxylate derivative | N/A |

Formation of Hydrazide and Thiosemicarbazide (B42300) Derivatives

The ester functionality of this compound is an excellent starting point for the synthesis of hydrazide and thiosemicarbazide derivatives. These derivatives are important intermediates for the construction of various five- and six-membered heterocyclic rings. researchgate.net

Hydrazide Formation: The conversion of the ethyl ester to the corresponding carbohydrazide (B1668358) is typically achieved through hydrazinolysis. This reaction involves heating the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol. mdpi.comresearchgate.netmdpi.com The reaction proceeds readily to give the 5-ethoxy-1H-indole-2-carbohydrazide in good yield. mdpi.com

Thiosemicarbazide Formation: The newly formed hydrazide can be subsequently converted into a thiosemicarbazide derivative. This is accomplished by reacting the carbohydrazide with an appropriate isothiocyanate (e.g., ethyl isothiocyanate or phenyl isothiocyanate) in a solvent such as absolute ethanol under reflux. researchgate.netmdpi.com This nucleophilic addition of the hydrazide to the isothiocyanate provides the corresponding N-substituted thiosemicarbazide, which is a versatile precursor for further cyclization reactions. researchgate.netresearchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 1H-Indole-2-carbohydrazide | mdpi.comresearchgate.net |

| 1H-Indole-2-carbohydrazide | Aryl/Alkyl isothiocyanate, Ethanol, Reflux | 1-(Indole-2-carbonyl)thiosemicarbazide | researchgate.netmdpi.com |

Heteroannulation and Cyclization Reactions Utilizing the Indole-2-Carboxylate

The indole-2-carboxylate scaffold and its derivatives can be utilized in various heteroannulation and cyclization reactions to construct fused polycyclic systems. These reactions often leverage reactive intermediates generated from the functional groups on the indole ring.

One powerful strategy involves the intramolecular cyclization of aryl radicals. For example, an ethyl indole-2-carboxylate derivative bearing an N-allyl group and an iodine atom at the C-7 position can undergo a radical cyclization. nih.gov Generation of an aryl radical at C-7, typically using a radical initiator, triggers an intramolecular attack on the N-allyl group, leading to the formation of a new fused six-membered ring and yielding a pyrrolo[3,2,1-ij]quinoline system. nih.gov

Furthermore, the thiosemicarbazide derivatives discussed in the previous section are prime candidates for cyclocondensation reactions to form various heterocycles. Depending on the cyclizing agent, these thiosemicarbazides can be converted into triazoles, thiadiazoles, oxadiazoles, and thiazoles. ekb.egchemmethod.com For instance, intramolecular base-mediated cyclization of a thiosemicarbazide can afford a triazole derivative. ekb.eg Reaction with reagents like diethyl malonate can lead to condensed triazolotriazole systems, while cyclization with ethyl bromoacetate (B1195939) can yield thiazole (B1198619) derivatives. ekb.eg These reactions highlight the utility of the indole-2-carboxylate moiety as a handle for constructing complex, fused heterocyclic architectures.

| Precursor Type | Reaction Type | Key Reagents | Fused Ring System Formed | Reference |

| N-Allyl-7-iodo-indole-2-carboxylate | Intramolecular Radical Cyclization | Radical initiator (e.g., AIBN, Bu₃SnH) | Pyrroloquinoline | nih.gov |

| Indole-2-thiosemicarbazide | Intramolecular Cyclization | Base | Triazole | ekb.eg |

| Indole-2-thiosemicarbazide | Cyclocondensation | Diethyl malonate | Triazolotriazole | ekb.eg |

| Indole-2-thiosemicarbazide | Cyclocondensation | Ethyl bromoacetate | Thiazole | ekb.eg |

Spectroscopic and Computational Analysis of this compound

Following a comprehensive search of available scientific literature and spectral databases, detailed experimental data for the specific compound, this compound, is not available to construct the requested article. The search results did not yield specific ¹H NMR, ¹³C NMR, HRMS, FT-IR, Raman, X-ray crystallography, or Density Functional Theory (DFT) calculation data for this particular molecule.

The provided search results contain information on structurally related but distinct compounds, such as ethyl 1H-indole-2-carboxylate, ethyl 5-methoxy-1H-indole-2-carboxylate, and 5-methoxy-1H-indole-2-carboxylic acid. However, in strict adherence to the user's request to focus solely on this compound, data from these analogues cannot be used to generate the specified content.

Therefore, it is not possible to provide the detailed spectroscopic and computational elucidation for this compound as outlined in the request.

Spectroscopic and Computational Elucidation of Molecular Structure and Reactivity

Computational Chemistry for Electronic and Reactivity Profiling

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. For ethyl 5-ethoxy-1H-indole-2-carboxylate, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial arrangements (conformers) of the flexible ethoxy and ethyl carboxylate groups and their relative energies. This would identify the most likely shapes the molecule adopts.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | Data not available | C2-N1-C9 | Data not available |

| C4-C5 | Data not available | C4-C5-O6 | Data not available |

| C2-C10 | Data not available | O11-C10-O12 | Data not available |

| Note: This table is for illustrative purposes only. No experimental or calculated data for this compound was found. |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps, Chemical Reactivity Regions)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Note: This table is for illustrative purposes only. No calculated data for this compound was found. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, which are crucial for understanding delocalization and hyperconjugation effects. This analysis would quantify the stability arising from these interactions within the indole (B1671886) ring and its substituents.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons. Red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. Green areas signify neutral potential. An MEP map for this compound would highlight the reactive sites of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can be used to study conformational changes and the stability of different conformers in various environments (e.g., in a solvent). For this compound, MD simulations would offer a deeper understanding of its flexibility and how it might interact with other molecules.

Biological Activities and Mechanisms of Action

Comprehensive Assessment of Biological Potentials

The therapeutic potential of indole (B1671886) derivatives is vast, with research demonstrating a wide array of pharmacological effects, including antiviral and anticancer properties. The core indole scaffold can be chemically modified at various positions to optimize its interaction with biological targets, leading to the development of potent and selective agents.

Antiviral Efficacy and Mechanism of Action

The indole-2-carboxylate (B1230498) framework is a recognized pharmacophore in the development of antiviral agents. Studies on various derivatives have demonstrated efficacy against a range of DNA and RNA viruses.

A key strategy in antiviral drug development is the inhibition of essential viral enzymes. HIV-1 integrase, which is crucial for inserting the viral DNA into the host genome, is a well-established target for antiviral therapy. There are no host cellular counterparts to this enzyme, making it a highly specific target. nih.gov

Scientific investigations have identified the indole-2-carboxylic acid scaffold as a potent inhibitor of HIV-1 integrase. nih.govnih.gov The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole core and the C2 carboxyl group, which is essential for its catalytic activity. nih.gov Structural optimizations of this scaffold have led to derivatives with significant inhibitory effects. nih.gov While specific studies on ethyl 5-ethoxy-1H-indole-2-carboxylate are not detailed in the available literature, the foundational role of the parent scaffold suggests a potential area for future investigation.

Table 1: HIV-1 Integrase Inhibitory Activity of a Related Indole-2-carboxylic Acid Derivative

| Compound | IC₅₀ (µM) |

|---|---|

| Derivative 20a | 0.13 |

Data from a study on indole-2-carboxylic acid derivatives, not specifically this compound. nih.gov

Research into various indole-2-carboxylate derivatives has revealed a broad spectrum of antiviral activity. nih.gov For instance, certain novel derivatives have shown potent inhibitory action against influenza A and Coxsackie B3 virus. nih.gov

Furthermore, derivatives of the related ethyl 1H-indole-3-carboxylate have been investigated for their efficacy against the Hepatitis C virus (HCV). sci-hub.se These compounds are believed to act as inhibitors of virus entry and membrane fusion. sci-hub.se Although specific testing of this compound against HCV or Yellow Fever Virus (YFV) has not been reported, the general antiviral properties of the indole nucleus highlight its promise as a versatile scaffold for developing broad-spectrum antiviral drugs. researchgate.net

Anticancer and Antiproliferative Investigations

The indole scaffold is prevalent in many compounds with demonstrated anticancer and antiproliferative properties. mdpi.comnih.gov Derivatives are known to exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of critical signaling pathways involved in tumor growth and metastasis. mdpi.comnih.gov

Inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Apoptosis can be initiated through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways, often involving the activation of a cascade of enzymes called caspases. nih.govmdpi.com

Studies on structurally related indole-2-carboxamides have shown a potent ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7). nih.gov These compounds were found to activate key apoptotic markers such as caspases and to modulate the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov While direct experimental data for this compound is not available, the established pro-apoptotic potential of the indole-2-carboxamide framework suggests this as a plausible mechanism of action for related esters.

Table 2: Apoptotic Activity of Related Indole-2-Carboxamide Compounds in MCF-7 Cells

| Compound | Effect on Protein Levels | Fold Increase vs. Control |

|---|---|---|

| Derivative 5d | Increased Bax | 35-fold |

| Derivative 5e | Increased Bax | 36-fold |

| Derivative 5d | Decreased Bcl-2 | - |

| Derivative 5e | Decreased Bcl-2 | - |

Data from a study on indole-2-carboxamide derivatives, not specifically this compound. nih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govbeilstein-journals.org Inhibiting the VEGFR signaling pathway is a validated strategy in cancer therapy. nih.govnih.gov

The indole skeleton is a recognized structural feature in many compounds designed as VEGFR inhibitors. nih.govnih.gov For example, sunitinib, an approved anticancer drug, is a multi-targeted tyrosine kinase inhibitor that targets VEGFRs and contains an indole moiety. nih.gov Research has shown that certain indole-based compounds can act as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov The potential for this compound to act as a VEGFR inhibitor has not been specifically documented, but its core structure is consistent with that of other known inhibitors in this class.

Antimicrobial and Antifungal Spectrum

There is currently no available scientific literature detailing the antimicrobial or antifungal spectrum of this compound. While the broader class of indole derivatives has been a subject of interest in the search for new antimicrobial and antifungal agents, specific studies on the 5-ethoxy substituted ethyl ester are not present in the public domain. Research on other indole-2-carboxylate derivatives has shown varying degrees of activity against different microbial and fungal strains, but these findings cannot be directly extrapolated to this compound.

Modulatory Effects on Neurotransmitter Systems

There is no specific research available on the modulatory effects of this compound on neurotransmitter systems.

Involvement in Serotonin (B10506) Synthesis Pathways

No studies have been published that investigate the involvement of this compound in serotonin synthesis pathways. The structural similarity of the indole core to serotonin has prompted research into various indole derivatives for their potential to interact with the serotonergic system; however, this specific compound has not been a subject of such investigations.

Implications for Neurological Disorders

Due to the absence of research on its effects on neurotransmitter systems, there are no documented implications of this compound for neurological disorders.

Enzyme Inhibition Studies

There is a lack of specific enzyme inhibition studies for this compound in the currently available scientific literature.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

No data is available regarding the inhibitory activity of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While various heterocyclic compounds, including some indole derivatives, are known to be inhibitors of these enzymes, the specific activity of the 5-ethoxy variant has not been reported.

Glycosidase and Amylase Inhibition (Antidiabetic Potential)

There are no published studies on the glycosidase and amylase inhibition potential of this compound. Consequently, its potential as an antidiabetic agent has not been explored. Research into other indole derivatives has shown some promise in this area, but these findings are not directly applicable to the compound .

Anti-inflammatory Properties

No research findings were identified that specifically investigate the anti-inflammatory properties of this compound. The indole nucleus is a common feature in many compounds with anti-inflammatory activity, and various derivatives have been synthesized and tested for their ability to modulate inflammatory pathways. nih.govnih.gov Nevertheless, specific data on the anti-inflammatory effects of this compound are absent from the reviewed literature.

Efflux Pump Inhibitory Activity

Information regarding the efflux pump inhibitory activity of this compound is not available in the current body of scientific literature. Efflux pumps are recognized as a significant mechanism of multidrug resistance in bacteria, and the development of efflux pump inhibitors is an active area of research. mdpi.comnih.govnih.govacs.org While some indole-containing compounds have been investigated for this activity, there are no specific studies on this compound.

Molecular Mechanisms and Target Interactions

Detailed information on the molecular mechanisms and specific target interactions of this compound is not available.

Receptor Binding Affinity and Selectivity

There is no published data on the receptor binding affinity and selectivity of this compound for any biological target.

No studies were found that have examined the interaction of this compound with dopamine (B1211576) receptors, including the D2 receptor. The interaction of various ligands with dopamine receptors is a key area of research in neuroscience and pharmacology, but this specific compound has not been a subject of such investigations. nih.govnih.gov

There is no available research on the modulation of serotonin receptors, such as the 5-HT receptors, by this compound. The indole structure is a core component of serotonin and many of its receptor ligands, making indole derivatives a frequent subject of study in this area. mdpi.comnih.govnih.gov However, this particular compound has not been profiled for its activity at serotonin receptors.

An Examination of this compound: Biological Activity and Structural Insights

This article provides a detailed analysis of the chemical compound this compound, focusing on its biological activities and the influence of its structural features. The content adheres to a specific framework, exploring its interaction with cannabinoid receptors, computational docking studies, and structure-activity relationships.

The indole scaffold is a prominent feature in many biologically active compounds. nih.gov The specific functional groups attached to this core structure, such as the ethoxy group at the 5-position and the ethyl carboxylate at the 2-position, are critical in defining the pharmacological profile of this compound.

The cannabinoid CB1 receptor, a G-protein coupled receptor, has been a significant target for drug discovery. Research into allosteric modulation of this receptor has identified that the indole-2-carboxamide scaffold, a structurally related class of compounds, is a viable template for developing allosteric modulators. scispace.comrealmofcaring.org Seminal studies identified compounds like ORG27569 (a 5-chloro-3-ethyl-1H-indole-2-carboxamide derivative) as allosteric modulators that can enhance the binding of CB1 agonists while behaving as antagonists in functional assays. realmofcaring.orgnih.gov

However, a review of the scientific literature indicates that research has primarily focused on indole-2-carboxamides for this activity. nih.gov There is currently no specific data available from the reviewed search results detailing the activity of this compound itself as an allosteric modulator of the cannabinoid CB1 receptor. The distinction between the amide functional group in active modulators and the ester group in this compound is significant and suggests a potentially different pharmacological profile.

Molecular docking is a computational technique used to predict how a ligand (like this compound) might bind to the active site of a protein. This method provides valuable insights into the binding affinity and interaction patterns that drive the biological activity of a compound. While docking studies have been performed on various indole derivatives to elucidate their mechanisms of action against targets like tyrosinase and other enzymes, specific molecular docking data for this compound remains limited in the available literature. mdpi.comnih.gov

For a molecule to be biologically active, it must adopt a specific orientation, or "pose," within the binding site of its target protein. This pose is stabilized by various non-covalent interactions, known as interaction motifs, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For related indole compounds, studies have shown that the indole's N-H group and carbonyl oxygen atoms are often critical for forming hydrogen bonds with amino acid residues in the protein's active site. mdpi.com For example, in the crystal structure of the related ethyl 1H-indole-2-carboxylate, the indole N-H group and the keto oxygen atom participate in hydrogen bonding to form dimers. nih.gov While these studies on analogous structures provide a framework for understanding potential interactions, specific published research detailing the predicted binding poses and interaction motifs for this compound was not identified.

The stability of a ligand-protein complex is quantified by its binding energy, typically expressed in kcal/mol. A lower binding energy value indicates a more stable complex and higher affinity. Docking software calculates this value to score and rank different binding poses. For instance, a docking study of a different novel indole derivative against the tyrosinase enzyme reported a binding energy of -8.25 kcal/mol, indicating a strong affinity. mdpi.com However, no specific energetic analysis from molecular docking studies for this compound could be retrieved from the searched literature.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups.

Structure-Activity Relationship (SAR) studies involve systematically modifying a lead compound's structure to determine which parts of the molecule are essential for its biological effects. For the indole-2-carboxamide class of CB1 allosteric modulators, SAR studies have revealed that modifications to the alkyl chain at the C3 position and the substituent at the C5 position of the indole ring can significantly impact activity. nih.gov

These studies provide a model for how SAR is conducted in this chemical class. However, direct SAR studies focusing on this compound, which would involve comparing its activity with analogs having different alkoxy groups at the 5-position or different esters at the 2-position, are not detailed in the available scientific literature.

Lipophilicity, the ability of a compound to dissolve in fats or non-polar solvents, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov It is often quantified by the partition coefficient, logP. nih.gov The ability of a molecule to pass through biological membranes, known as membrane permeability, is strongly dependent on its lipophilicity. nih.govresearchgate.net

The presence of an ethoxy group (-OCH2CH3) at the 5-position of the indole ring in this compound is expected to increase its lipophilicity compared to a hydroxyl (-OH) or unsubstituted (-H) analog. This is because the ethyl portion of the group adds hydrocarbon character to the molecule. An increase in lipophilicity generally correlates with enhanced permeability across the lipid bilayer of cell membranes via passive diffusion. researchgate.net However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance, highlighting the need for a balanced profile. nih.gov

Influence of Structural Features on Biological Activity

Importance of Indole Core Modifications

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, offers a versatile scaffold for drug discovery. Its structural characteristics, including the ability to form hydrogen bonds and participate in π-stacking interactions, allow for binding to a wide array of biological targets. Modifications at various positions of the indole core can significantly alter a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacological profile, including absorption, distribution, metabolism, excretion, and, most importantly, its biological activity.

Substitutions at the C5 position of the indole ring, where the ethoxy group is located in this compound, have been shown to be critical for modulating the activity of various indole derivatives. For instance, in the development of allosteric modulators for the cannabinoid CB1 receptor, a chloro or fluoro group at the C5 position on the indole ring was found to enhance the modulation potency of a series of 1H-indole-2-carboxamides. nih.gov The presence of an alkoxy group, such as a methoxy (B1213986) or ethoxy group, at the 5-position influences the compound's electronic properties and can affect its reactivity and biological activity. ontosight.ai For example, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a closely related compound, has demonstrated potential neuroprotective properties. mdpi.com

The ester group at the C2 position, an ethyl carboxylate in this case, also plays a significant role. Indole esters can be synthesized from 1H-indole-2-carboxylic acid and have been implicated in various biological roles, including antifungal, antitumor, and anti-inflammatory activities. nih.gov The conversion of the carboxylic acid to an ester increases lipophilicity, which can impact solubility and cell membrane permeability. ontosight.ai Structure-activity relationship (SAR) studies on various indole derivatives have consistently shown that the nature and position of substituents are key determinants of their biological function.

Table 1: Impact of Indole Core Modifications on Biological Activity of Related Compounds

| Compound Class | Modification Site | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 1H-Indole-2-carboxamides | C5 Position | Chloro or Fluoro group | Enhanced CB1 receptor allosteric modulation | nih.gov |

| Indole-2-carboxylates | C5 Position | Methoxy group | Potential neuroprotective properties | mdpi.com |

| Indole-2-carboxylates | C2 Position | Ester group (general) | Implicated in antifungal, antitumor, and anti-inflammatory activities | nih.gov |

| Indole-2-carboxamides | C3 Position | Short alkyl groups | Enhanced CB1 receptor allosteric modulation | nih.gov |

Investigation of Cellular Pathways and Signaling Cascades

Apoptosis and Cell Cycle Regulation: A significant body of research has focused on the anticancer properties of indole derivatives, which are often mediated through the induction of apoptosis (programmed cell death). For instance, novel indole-2-carboxamide derivatives have been shown to possess antiproliferative activity by acting as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov The investigation into their mechanism revealed that these compounds could induce apoptosis through the intrinsic pathway, which involves the activation of Cytochrome C. nih.gov The release of Cytochrome C from the mitochondria is a critical step that triggers a cascade of caspase activation, ultimately leading to cell death.

Signal Transduction Pathways: Indole-based compounds have been found to interfere with key signal transduction pathways that are often dysregulated in diseases like cancer.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates processes like cell proliferation, differentiation, and survival. Some indole derivatives have been shown to exert their effects by modulating this pathway. For example, oxindole (B195798) derivatives have been reported to alter cell death pathways by disrupting MAPK and PI3K signaling in acute myeloid leukemia cells. mdpi.com Similarly, certain selective CB2 receptor agonists derived from indole scaffolds have been identified to have a functional bias towards the MAPK signaling pathway. acs.org

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling route for cell survival and proliferation. As mentioned, its disruption by indole compounds can contribute to their therapeutic effects. mdpi.com

G-protein Signaling: Many indole derivatives target G-protein coupled receptors (GPCRs), such as cannabinoid receptors. The indole-2-carboxamide scaffold has been central to the development of allosteric modulators of the CB1 receptor. nih.gov These modulators can influence G-protein signaling pathways, highlighting the role of indole derivatives in modulating this major class of cell surface receptors. acs.orgnih.gov

Other Cellular Mechanisms: Derivatives of ethyl 1H-indole-2-carboxylate have also been reported as potential cellular inhibitors of kinases and as antagonists for glycine-binding sites, suggesting a broader range of potential cellular targets and mechanisms. nih.gov

Table 2: Cellular Pathways and Signaling Cascades Modulated by Related Indole Derivatives

| Cellular Pathway/Cascade | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Intrinsic Apoptosis Pathway | Indole-2-carboxamides | Activation of Cytochrome C | nih.gov |

| MAPK Signaling Pathway | Oxindole derivatives, Indole-based CB2 agonists | Disruption and modulation of the pathway | mdpi.comacs.org |

| PI3K Signaling Pathway | Oxindole derivatives | Disruption of the pathway | mdpi.com |

| G-protein Signaling | Indole-2-carboxamides, Indole-based CB2 agonists | Allosteric modulation of CB1 receptors and biased agonism at CB2 receptors | acs.orgnih.gov |

| Kinase Inhibition | Ethyl 1H-indole-2-carboxylate derivatives | Potential cellular inhibition of kinases | nih.gov |

Advanced Preclinical and Translational Research Avenues

In Vitro Pharmacological Evaluation

The initial stages of drug discovery for a compound like ethyl 5-ethoxy-1H-indole-2-carboxylate heavily rely on in vitro pharmacological evaluation to determine its biological effects and identify potential therapeutic applications. This involves a series of carefully designed experiments using cellular and molecular systems.

Cell-Based Assays for Specific Biological Activities

Cell-based assays are fundamental in determining the biological activity of a compound within a cellular context. For this compound and its analogues, these assays can elucidate their potential as therapeutic agents. Research on related ethyl 2-carboxylate-5-monosubstituted-1H-indole derivatives has demonstrated their potential as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases, including diabetes and neurodegenerative disorders. researchgate.net

One study focused on the in vitro GSK-3β inhibitory activity of a series of ethyl 2-carboxylate-5-monosubstituted-1H-indole derivatives using a luminance assay technique to determine their half-maximal inhibitory concentration (IC50) values. researchgate.net While the specific 5-ethoxy derivative was not detailed, the study highlights the potential of this class of compounds. For instance, a compound with a 5-fluoro substitution (Aii11) showed excellent inhibitory activity, while others with 5-chloro (Aii2), 5-bromo (Aii1), and 5-methyl (Aii3) substitutions also demonstrated promising activity. researchgate.net This suggests that the 5-position of the indole (B1671886) ring is a critical point for modification to modulate biological activity.

| Compound ID | 5-Substituent | GSK-3β Inhibitory Activity (IC50) |

| Aii11 | Fluoro | Excellent |

| Aii2 | Chloro | Promising |

| Aii1 | Bromo | Promising |

| Aii3 | Methyl | Promising |

| Data derived from a study on ethyl 2-carboxylate-5-monosubstituted-1H-indole derivatives, indicating the potential for varied biological activity based on the substituent at the 5-position. researchgate.net |

Further cell-based assays could explore the cytotoxic effects of this compound against various cancer cell lines, its anti-inflammatory properties in immune cell models, or its neuroprotective effects in neuronal cell cultures.

High-Throughput Screening for Lead Compound Identification

High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid assessment of large libraries of chemical compounds to identify "hits" with a desired biological activity. researchgate.net Indole-2-carboxylates have been identified as promising scaffolds in HTS campaigns. For example, HTS has been employed to discover indole-2-carboxylate (B1230498) derivatives as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to carbapenem antibiotics. researchgate.net

While specific HTS data for this compound is not publicly available, the indole-2-carboxylate core is recognized as a "β-lactamase stable β-lactam mimic," making it an attractive candidate for such screening campaigns against bacterial targets. researchgate.net The general process involves screening a large and diverse chemical library against a specific biological target, followed by the identification and validation of active compounds. These "hits" then serve as the starting point for lead optimization.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profile. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is therefore a critical component of preclinical research.

In Silico Prediction Models

In silico models provide a rapid and cost-effective means of predicting the ADMET properties of a compound before extensive laboratory testing. sciencescholar.us Studies on a range of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives have utilized online tools like SwissADME and PreADMET to predict properties such as lipophilicity (Log P) and potential toxicity. sciencescholar.usresearchgate.net

For a series of designed indole derivatives, Log P values, which indicate the lipophilic character of the molecules, were predicted to be in the range of 2.25-3.13 for compounds with good binding affinities to GSK-3β. sciencescholar.usresearchgate.net Furthermore, toxicity profile predictions suggested that some of these molecules were non-carcinogenic with low Log P values. sciencescholar.usresearchgate.net These in silico tools can also predict parameters like gastrointestinal absorption and blood-brain barrier penetration. sciencescholar.usresearchgate.net

| ADMET Parameter | Predicted Value/Characteristic | Significance |

| Log P | 2.25 - 3.13 (for related compounds) | Indicates good lipophilicity for cell membrane permeability. |

| Toxicity | Predicted to be non-carcinogenic for some analogs | Early indicator of a favorable safety profile. |

| GI Absorption | Predicted to be good for some analogs | Suggests potential for oral bioavailability. |

| BBB Penetration | Variable depending on the specific analogue | Determines potential for CNS activity. |

| Predicted ADMET properties for a series of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives based on in silico modeling. sciencescholar.usresearchgate.net |

Preliminary In Vitro ADME Studies

Following in silico predictions, preliminary in vitro ADME studies are conducted to provide experimental data on a compound's pharmacokinetic properties. criver.comwuxiapptec.comnih.gov These assays are crucial for understanding how a drug will behave in a biological system. criver.comwuxiapptec.comnih.gov

Key in vitro ADME assays include:

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate at which the compound is metabolized. nih.gov This provides an estimate of its in vivo half-life. nih.gov

Permeability: Typically evaluated using Caco-2 cell monolayers to predict intestinal absorption.

Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

CYP450 Inhibition: Assesses the potential for the compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.

Design and Synthesis of Optimized Analogues

The data gathered from pharmacological and ADMET evaluations guide the design and synthesis of optimized analogues. The goal is to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. The synthesis of various substituted ethyl indole-2-carboxylates has been well-documented, providing a foundation for creating a library of analogues based on the this compound scaffold. orgsyn.orgmdpi.com

The structure-activity relationship (SAR) of indole-2-carboxamide analogs has been explored, revealing that modifications at the C3 and C5 positions of the indole ring can significantly impact biological activity. nih.gov For instance, in a series of CB1 allosteric modulators, acylation at the C3 position of ethyl 5-chloroindole-2-carboxylate was a key step in generating diverse analogues. nih.gov This highlights the synthetic tractability of this scaffold for generating novel compounds with improved properties.

The synthesis of this compound itself and its 3-methyl analogue has been reported, indicating the feasibility of producing this core structure for further derivatization. The general synthetic route often involves the Reissert indole synthesis or Fischer indole synthesis, which are reliable methods for producing substituted indole-2-carboxylates. orgsyn.org By systematically modifying the substituents at various positions of the indole ring, medicinal chemists can fine-tune the compound's properties to develop a lead candidate with a desirable therapeutic profile.

Rational Drug Design Approaches

Rational drug design for derivatives of this compound involves a systematic, structure-based approach to optimize their biological activity. This process is guided by an understanding of the interactions between the small molecule and its biological target. A key strategy in the rational design of indole-2-carboxamide analogs has been the exploration of structure-activity relationships (SAR).

For instance, in the development of allosteric modulators for the cannabinoid receptor 1 (CB1), a series of indole-2-carboxamides were synthesized to probe the impact of various substituents on the indole ring. The synthesis often begins with a commercially available starting material like ethyl 5-chloroindole-2-carboxylate, which is structurally related to the subject compound. Modifications are then systematically introduced at different positions of the indole core. For example, acylation at the C3 position, followed by reduction, allows for the introduction of diverse alkyl groups. The resulting 3-alkyl-5-chloroindole-2-carboxylates are then hydrolyzed to the corresponding carboxylic acids, which serve as key intermediates for the synthesis of a library of carboxamides.

This methodical approach has demonstrated that while the indole ring is crucial for maintaining high binding affinity to the allosteric site of the CB1 receptor, the substituents at the C3 position significantly influence the allosteric effects on the orthosteric site. Such detailed SAR studies are fundamental to the rational design of more potent and selective modulators.

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large, diverse libraries of compounds, which can then be screened for biological activity. The indole-2-carboxylate scaffold is well-suited for this approach due to the relative ease of functionalization at multiple positions of the indole ring.

Several synthetic strategies have been employed to generate libraries of indole derivatives. One common method is the Fischer indole synthesis, which can be used to prepare a variety of substituted indole-2-carboxylates from different arylhydrazines and ketoesters. This method has been utilized in the development of new processes for preparing 5-methoxy-1H-indole-2-carboxylic acid esters, which are valuable intermediates in pharmaceutical synthesis. The optimization of reaction conditions, such as the use of different catalysts and solvents, is crucial for achieving high yields and purity.

Another versatile approach involves the modification of a pre-formed indole ring. For example, the nitrogen of the indole ring in ethyl 1H-indole-2-carboxylate can be alkylated under basic conditions, and the ester group can be hydrolyzed to the carboxylic acid or converted to other functional groups like amides or hydrazides. mdpi.com These reactions open up avenues for creating a wide array of derivatives.

A small library of fifteen novel indole-2-carboxamide derivatives was synthesized to evaluate their antiproliferative activity. The synthesis started from substituted phenylhydrazine hydrochlorides, which were reacted with 2-oxopropanoic acid to yield 3-methylindole-2-carboxylates. Subsequent hydrolysis and coupling with various amines led to the desired carboxamides. nih.gov This demonstrates how a focused library can be constructed to explore a specific biological activity.

| Library Synthesis Approach | Starting Material Example | Key Reactions | Resulting Derivatives | Reference |

| Fischer Indole Synthesis | Substituted Phenylhydrazines and Ketoesters | Cyclization | Substituted Indole-2-carboxylates | researchgate.net |

| N-Alkylation and Ester Modification | Ethyl 1H-indole-2-carboxylate | Alkylation, Hydrolysis, Amidation | N-alkylated indole-2-carboxylates and amides | mdpi.com |

| Multi-component Reactions | Indole, Aldehydes, Active Methylene Compounds | Knoevenagel Condensation, Michael Addition | Poly-substituted Indole Derivatives | eco-vector.com |

| Solid-Phase Synthesis | Resin-bound Indole Scaffolds | Cleavage and Modification | Diverse Indole Libraries |

Future Directions and Therapeutic Potential

The versatility of the this compound scaffold, combined with modern drug discovery techniques, points towards a promising future for its derivatives in various therapeutic areas. The exploration of this chemical space is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

Exploration in Emerging Therapeutic Areas

While indole derivatives have a long history in medicine, new therapeutic applications are continuously being discovered. Based on the biological activities of related indole-2-carboxylate derivatives, several emerging therapeutic areas can be explored for compounds derived from this compound.

Anticancer Agents: Derivatives of indole-2-carboxamide have been investigated as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are key targets in cancer therapy. nih.gov The development of compounds that can simultaneously modulate multiple targets is a promising strategy for overcoming drug resistance.

Antimicrobial Agents: The indole nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties. A combinatorial synthesis approach has been used to prepare indole derivatives as anti-oomycete agents, demonstrating their potential in agriculture and potentially in human medicine. eco-vector.com

Antiviral Agents: Novel indole-2-carboxylic acid derivatives have been designed and synthesized as HIV-1 integrase strand transfer inhibitors. nih.gov This highlights the potential of the indole-2-carboxylate scaffold in the development of new antiviral drugs.

| Therapeutic Area | Biological Target Example | Example of Active Derivative Class | Reference |

| Oncology | EGFR, CDK2 | Indole-2-carboxamides | nih.gov |

| Infectious Diseases (Fungal) | Not specified | Substituted Indole Derivatives | eco-vector.com |

| Infectious Diseases (Viral) | HIV-1 Integrase | Indole-2-carboxylic acids | nih.gov |

| Neurological Disorders | Cannabinoid Receptor 1 (CB1) | Indole-2-carboxamides (as allosteric modulators) | nih.gov |

Translational Research Opportunities

Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. For derivatives of this compound, several opportunities exist for translating promising preclinical findings into tangible therapeutic benefits.

One key opportunity lies in the further optimization of lead compounds identified through high-throughput screening of combinatorial libraries. For instance, a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified from a library of indole-2-carboxamides. nih.gov Further preclinical development of such a compound would involve extensive in vivo efficacy studies in relevant animal models of disease, as well as detailed pharmacokinetic and toxicology assessments.

Moreover, the development of biomarkers to accompany a novel therapeutic agent can significantly enhance its clinical development. For example, if a derivative of this compound is developed as an anticancer agent targeting a specific kinase, a companion diagnostic could be developed to identify patients whose tumors express that particular kinase, thereby enabling a personalized medicine approach.

The establishment of robust and predictive preclinical models is another crucial aspect of translational research. For neuroprotective agents, for example, moving beyond simple in vitro assays to more complex models, such as organoids or animal models that recapitulate key aspects of the human disease, is essential for predicting clinical success. The known neuroprotective properties of 5-methoxyindole-2-carboxylic acid in stroke models provide a strong rationale for exploring similar activities in derivatives of this compound. mdpi.com

Conclusions and Future Perspectives in Ethyl 5 Ethoxy 1h Indole 2 Carboxylate Research

Summary of Key Findings and Contributions

Ethyl 5-ethoxy-1H-indole-2-carboxylate is primarily recognized as a valuable synthetic intermediate. derpharmachemica.com Its key contribution to the field of organic chemistry lies in its role as a building block for more complex molecules with potential biological activities. The indole-2-carboxylate (B1230498) framework is a common feature in a variety of pharmacologically active compounds, and the 5-ethoxy substitution offers a specific point for molecular modification. ontosight.ai

The synthesis of this compound has been documented, often as part of broader synthetic endeavors targeting a range of substituted indole (B1671886) derivatives. derpharmachemica.com Established synthetic routes to substituted indole-2-carboxylates, such as the Reissert and Fischer indole syntheses, are applicable to its preparation. derpharmachemica.comnih.gov These methods provide a reliable foundation for accessing this compound for further investigation.

While direct biological evaluation of this compound is not extensively reported in the literature, the broader class of indole-2-carboxylates has been implicated in a variety of therapeutic areas. nih.gov Derivatives of this scaffold have been investigated for their potential as:

Anticancer agents nih.gov

Anti-inflammatory agents nih.gov

Antimicrobial agents nih.gov

HIV-1 integrase inhibitors nih.gov

The presence of the ethoxy group at the 5-position influences the electronic properties and lipophilicity of the indole ring, which can in turn affect the biological activity of its downstream derivatives. ontosight.ai This makes this compound a molecule of interest for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Identification of Remaining Research Challenges and Data Gaps

Despite its potential, research specifically focused on this compound is limited, presenting several challenges and data gaps. A primary challenge is the lack of a comprehensive characterization of its physicochemical properties and biological activity profile.

Key Research Gaps:

| Research Area | Specific Data Gaps |

| Biological Activity | - Lack of dedicated studies on its intrinsic biological activity (e.g., anticancer, antimicrobial, anti-inflammatory).- No available data on its specific molecular targets. |

| Physicochemical Properties | - Limited publicly available data on its detailed spectroscopic properties (NMR, IR, MS).- Incomplete information on its solubility, stability, and other formulation-relevant parameters. |

| Synthetic Optimization | - While general synthetic methods exist, there is a lack of studies focused on optimizing the synthesis of the 5-ethoxy variant for yield, purity, and cost-effectiveness on a larger scale. |

| Toxicological Profile | - Absence of any reported toxicological or safety data. |

Overcoming these data gaps is crucial for unlocking the full potential of this compound. The current body of knowledge relies heavily on extrapolation from related indole-2-carboxylate derivatives, which, while informative, does not replace the need for direct empirical investigation.

Outlook for Future Academic and Industrial Applications

The future of research into this compound appears promising, with potential applications spanning both academic and industrial domains.

Academic Research:

From an academic perspective, this compound serves as an excellent candidate for fundamental research in several areas. There is a clear opportunity to conduct a thorough investigation into its synthesis, including the exploration of novel, more efficient, and sustainable synthetic methodologies. nih.gov Furthermore, a comprehensive study of its reactivity would provide valuable insights for organic chemists. The systematic evaluation of its biological properties could uncover novel therapeutic leads and contribute to a deeper understanding of the SAR of 5-alkoxy-substituted indoles.

Industrial Applications:

In the industrial sector, particularly in the pharmaceutical and agrochemical industries, this compound holds potential as a key starting material. Its utility as a precursor for more complex, high-value molecules is its most significant industrial attribute. ontosight.aichemimpex.com

Potential Industrial Applications:

| Industry | Potential Application |

| Pharmaceutical | - Synthesis of novel drug candidates for oncology, infectious diseases, and inflammatory disorders. nih.govsci-hub.senih.gov- Development of new enzyme inhibitors. nih.gov |

| Agrochemical | - Precursor for the synthesis of new herbicides, fungicides, or insecticides, leveraging the known bioactivity of the indole scaffold. |

| Materials Science | - Exploration as a component in the synthesis of novel organic electronic materials, where indole derivatives have shown promise. |

The advancement of this compound from a relatively obscure laboratory chemical to a widely utilized building block will necessitate a concerted effort to fill the existing knowledge gaps. Future research should prioritize a systematic evaluation of its biological and chemical properties, which will undoubtedly pave the way for its application in creating innovative and valuable products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-ethoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves coupling indole precursors with ethoxy and ester groups via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or modified Fischer indole synthesis. For example, PEG-400/DMF mixtures with CuI as a catalyst have been used for analogous indole derivatives, yielding ~42% after column chromatography (70:30 EtOAc/hexane) . Optimization can involve factorial design experiments to test variables like solvent polarity, temperature, and catalyst loading. Safety protocols for handling azides and alkynes must be prioritized .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization typically combines H/C NMR, F NMR (if fluorinated analogs are present), and high-resolution mass spectrometry (HRMS). Thin-layer chromatography (TLC) with UV visualization is used for real-time monitoring. For example, H NMR peaks for ethoxy groups appear as triplets (δ ~1.3–1.5 ppm for CH) and quartets (δ ~4.1–4.3 ppm for CH) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, respirators) to avoid inhalation of dust/volatiles. Store at 2–8°C in airtight containers. Decomposition may release toxic gases (e.g., carbon oxides). Emergency protocols include water spray for fires and avoiding drainage contamination. Safety showers/eye baths must be accessible .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:

- Data collection: High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.

- Twinning analysis: For crystals with pseudo-symmetry, SHELXD detects twin laws.

- Hydrogen bonding: SHELXPRO visualizes interactions stabilizing ethoxy/ester conformers. Example: A 5-chloroindole analog showed NH···O hydrogen bonds critical for packing .

Q. What experimental design strategies can optimize the synthesis of this compound for scale-up?

- Methodological Answer : Factorial design (e.g., 2 designs) evaluates variables like solvent (DMF vs. THF), catalyst (CuI vs. Pd), and temperature. Response surface methodology (RSM) identifies optimal conditions. For example, PEG-400 in CuAAC reduces side reactions compared to DMF alone .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the biological activity of indole-2-carboxylate derivatives?

- Methodological Answer : Ethoxy groups enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. Compare IC values in enzymatic assays (e.g., reverse transcriptase inhibition for anti-HIV activity). A 5-chloroindole analog showed sub-µM activity as a non-nucleoside reverse transcriptase inhibitor .

Q. What mechanisms explain abnormal products in Fischer indole synthesis of this compound?

- Methodological Answer : Competing pathways (e.g., Cl substituent migration) can yield byproducts like ethyl 6-chloroindole-2-carboxylate. Mechanistic studies using C-labeled precursors and DFT calculations track carbocation rearrangements. TLC and LC-MS monitor reaction progress to isolate desired products .

Q. How can this compound serve as a precursor for novel anti-inflammatory or anticancer agents?

- Methodological Answer : Functionalize the indole core via Suzuki coupling or alkylation. For example, 3-glyoxylamide derivatives of indole-2-carboxylates exhibit Akt kinase inhibition. In vitro cytotoxicity assays (MTT) against cancer cell lines (e.g., HeLa) validate efficacy. Dose-response curves and apoptosis markers (e.g., caspase-3) provide mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.